molecular formula C23H24N2O2 B2562580 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide CAS No. 898416-63-2

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide

Cat. No. B2562580
CAS RN: 898416-63-2
M. Wt: 360.457
InChI Key: DJRNLSMWDADFIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide, also known as DIQFA, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a derivative of benzamide and has been found to exhibit a range of biological activities that make it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

Research on the chemical structure closely related to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide highlights its potential in synthesis and the development of compounds with pharmacological interest. For instance, studies have described the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, demonstrating the compound's relevance in creating pharmacophoric substituents with known fragments of pharmacological interest (Kandinska, Kozekov, & Palamareva, 2006). Similarly, research into electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus shows the importance of derivatives for analytical applications in biochemistry (Harvey, 2000).

Pharmacological Studies

Investigations into analogs of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methylbenzamide, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, have identified them as potential sigma-2 receptor probes, indicating a high affinity for sigma2 receptors which could be useful for studying receptor binding in vitro (Xu et al., 2005). Moreover, the use of similar compounds as cellular proliferative markers in tumors for PET imaging demonstrates their potential in evaluating the proliferative status of solid tumors, furthering the understanding of cancer biology and treatment monitoring (Dehdashti et al., 2013).

Prodrug Development and Therapeutic Applications

Research on the 5-Nitrofuran-2-ylmethyl group suggests potential applications of related compounds as pro-drugs for selective release of therapeutic drugs in hypoxic solid tumors, highlighting the compound's significance in designing targeted cancer therapy (Berry, Watson, Whish, & Threadgill, 1997). This demonstrates the compound's role in medicinal chemistry for the development of novel cancer treatments.

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c1-17-8-10-19(11-9-17)23(26)24-15-21(22-7-4-14-27-22)25-13-12-18-5-2-3-6-20(18)16-25/h2-11,14,21H,12-13,15-16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRNLSMWDADFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.